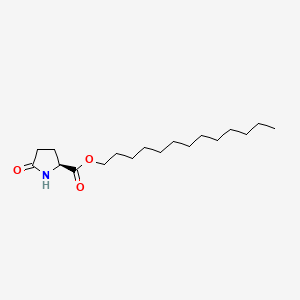

Tridecyl 5-oxo-L-prolinate

Description

Contextualizing 5-oxo-L-proline as a Biosynthetic Precursor and Metabolite

5-oxo-L-proline, also known as L-pyroglutamic acid, is a significant and quantitatively important metabolite in mammals. nih.govpnas.org It is a key intermediate in the γ-glutamyl cycle, a metabolic pathway responsible for the synthesis and degradation of glutathione (B108866) (GSH), a critical cellular antioxidant. nih.govontosight.ainih.gov

The cycle operates as follows:

Formation: 5-oxo-L-proline is formed from γ-glutamyl amino acids by the action of the enzyme γ-glutamyl cyclotransferase. nih.gov This reaction releases the amino acid that was transported into the cell.

Utilization: The conversion of 5-oxo-L-proline back to L-glutamate is an essential step for replenishing the glutamate (B1630785) pool for glutathione synthesis. nih.govpnas.org This reaction is catalyzed by the ATP-dependent enzyme 5-oxoprolinase, which cleaves the cyclic amide bond. nih.govnih.gov

The importance of this pathway is highlighted by studies where inhibition of 5-oxoprolinase leads to the accumulation of 5-oxo-L-proline in various tissues, including the kidney, liver, and brain, and its subsequent excretion in urine. nih.govpnas.org This accumulation demonstrates that 5-oxo-L-proline is continuously produced and metabolized in vivo. Furthermore, its metabolism is linked to that of other amino acids; for instance, ornithine can serve as a precursor for proline biosynthesis through pathways connected to glutamate. nih.gov Altered levels of 5-oxo-L-proline have been associated with conditions of oxidative stress, underscoring its central role in cellular detoxification processes. ontosight.aiontosight.ai

| Metabolite/Enzyme | Role in the γ-Glutamyl Cycle |

| Glutathione (GSH) | Key cellular antioxidant; donates its γ-glutamyl moiety to amino acids. |

| γ-Glutamyl Transpeptidase | Transfers the γ-glutamyl moiety from GSH to an amino acid, forming a γ-glutamyl amino acid. |

| γ-Glutamyl Cyclotransferase | Catalyzes the cyclization of γ-glutamyl amino acids to form 5-oxo-L-proline and release the free amino acid. nih.gov |

| 5-oxo-L-proline | The resulting intermediate, which is then converted back to glutamate. nih.govontosight.ai |

| 5-Oxoprolinase | Catalyzes the ATP-dependent conversion of 5-oxo-L-proline to L-glutamate. nih.govnih.gov |

| L-Glutamate | A product of the 5-oxoprolinase reaction, available for resynthesis of glutathione. nih.gov |

Overview of Proline Derivatives in Medicinal Chemistry and Organic Synthesis

Proline and its derivatives are exceptionally valuable in both medicinal chemistry and organic synthesis, largely due to the unique conformational rigidity conferred by proline's cyclic structure. organic-chemistry.orgnih.govethz.ch This rigidity makes them powerful tools for influencing molecular architecture.

In Organic Synthesis: L-proline itself is a highly effective and widely used organocatalyst for various asymmetric reactions, including Aldol (B89426) condensations, Mannich reactions, and Michael additions. koreascience.krnih.gov It acts as a bifunctional catalyst, utilizing its secondary amine as a Lewis base and its carboxylic acid as a Brønsted acid. nih.gov Chemists have developed a vast library of proline derivatives to expand the scope and improve the efficiency and stereoselectivity of these reactions. organic-chemistry.orgkoreascience.krmagtech.com.cn Modifications often involve substituting the pyrrolidine (B122466) ring at various positions to fine-tune the catalyst's steric and electronic properties. koreascience.kr

In Medicinal Chemistry: Proline analogues are considered privileged scaffolds in drug design. nih.govbohrium.com Their rigid structure is used to constrain peptides into specific conformations, which can enhance binding affinity to biological targets, improve stability against proteolysis, and modulate pharmacokinetic properties. nih.govnih.gov The U.S. Food and Drug Administration has approved over 15 drugs containing proline analogues for various therapeutic applications. nih.gov Research involves synthesizing derivatives with modifications such as fluorination, hydroxylation, and the addition of alkyl or aryl groups to create novel bioactive compounds. ethz.chnih.govontosight.ai These derivatives have been investigated for a range of potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. ontosight.aiontosight.ai

| Proline Derivative Type | Application Area | Example of Use |

| L-Proline | Asymmetric Organocatalysis | Catalyzes the List-Barbas aldol reaction. koreascience.kr |

| Fluoroprolines | Medicinal Chemistry, Peptide Engineering | Used to modulate peptide conformation and protein stability through stereoelectronic effects. beilstein-journals.org |

| Hydroxyprolines | Peptide Synthesis, Collagen Mimetics | Stabilizes the collagen triple helix; serves as a synthetic precursor for other derivatives. nih.govethz.ch |

| Bicyclic Proline Analogues | Drug Design | Incorporated into small-molecule drugs to create structurally constrained and potent inhibitors. nih.gov |

| 4-Arylmethylprolines | Chemical Biology, Peptide Studies | Used as building blocks to study the impact of bulky aromatic side chains on peptide structure and function. ethz.ch |

Significance of Alkyl Chain Modifications in Prolinate Esters within Biochemical Contexts

The esterification of 5-oxo-L-proline with a long alkyl chain, such as the tridecyl group in Tridecyl 5-oxo-L-prolinate, fundamentally alters the molecule's physicochemical properties. The most significant change is a substantial increase in lipophilicity (hydrophobicity). This property is critical in various biochemical contexts, as it governs how a molecule interacts with non-polar environments like cell membranes and the hydrophobic pockets of proteins.

The length of the alkyl chain is a key determinant of biological activity. Research on N-acetylprolinate esters as skin penetration enhancers has shown a clear structure-activity relationship based on chain length. researchgate.net In one study, esters with 11- and 12-carbon alkyl chains demonstrated the highest efficacy in increasing the skin permeation of model drugs, an effect attributed to their ability to disrupt the highly organized lipid bilayers of the stratum corneum. researchgate.net The 13-carbon chain of this compound falls within this optimal range, suggesting its potential utility in transdermal delivery systems.

This principle extends to other classes of natural products. For example, in lincosamide antibiotics, which incorporate 4-alkyl-L-proline derivatives, the length of the alkyl side chain has a profound impact on antibacterial potency. rsc.orgrsc.org The naturally produced lincomycin (B1675468), with a propyl (3-carbon) side chain, is significantly more active than lincomycin B, which has an ethyl (2-carbon) side chain. rsc.org This demonstrates that the alkyl group's size and lipophilicity are crucial for effective interaction with the biological target, in this case, the bacterial ribosome.

Furthermore, the ester linkage in this compound makes it a potential substrate for cellular esterases. These enzymes are capable of hydrolyzing ester bonds, which would release the parent molecules: 5-oxo-L-proline and tridecanol. nih.govnih.gov This suggests that this compound could function as a pro-drug, designed to be inactive until it reaches a target tissue where enzymatic cleavage releases the active metabolite. The preference of esterases can be dependent on the length of the fatty acid chain, adding another layer of potential biological specificity. nih.gov

| Compound Type | Alkyl Chain Length | Observed Biochemical Significance |

| N-Acetylprolinate Esters | C5 - C18 | Skin penetration enhancement activity is maximal with C11 and C12 chains. researchgate.net |

| Lincosamide Antibiotics | C2 (Ethyl) vs. C3 (Propyl) | The C3-chain derivative (lincomycin) has significantly higher antibacterial activity than the C2-chain derivative (lincomycin B). rsc.org |

| p-Nitrophenyl (pNP) Esters | C2 - C12 | Used as substrates to characterize esterase activity; hydrolysis rate is often dependent on acyl chain length. nih.gov |

| This compound | C13 (Tridecyl) | Increased lipophilicity suggests potential for membrane interaction and enzymatic hydrolysis by esterases. ontosight.airesearchgate.net |

Structure

3D Structure

Properties

CAS No. |

37673-26-0 |

|---|---|

Molecular Formula |

C18H33NO3 |

Molecular Weight |

311.5 g/mol |

IUPAC Name |

tridecyl (2S)-5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C18H33NO3/c1-2-3-4-5-6-7-8-9-10-11-12-15-22-18(21)16-13-14-17(20)19-16/h16H,2-15H2,1H3,(H,19,20)/t16-/m0/s1 |

InChI Key |

OZOVXOAZDQCMAM-INIZCTEOSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCOC(=O)[C@@H]1CCC(=O)N1 |

Canonical SMILES |

CCCCCCCCCCCCCOC(=O)C1CCC(=O)N1 |

Origin of Product |

United States |

Synthetic Methodologies for Tridecyl 5 Oxo L Prolinate and Its Analogs

Esterification Reactions for the Synthesis of L-Prolinate Derivatives

The formation of an ester from a carboxylic acid and an alcohol is a fundamental transformation in organic synthesis. In the context of L-prolinate derivatives, including 5-oxo-L-prolinate, several esterification methods can be employed.

One of the most established methods for the esterification of amino acids is the Fischer-Speier esterification. masterorganicchemistry.com This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in large excess as the solvent. masterorganicchemistry.com

For the synthesis of L-proline methyl ester, a common procedure involves suspending L-proline in methanol (B129727) and bubbling dry hydrogen chloride gas through the mixture. prepchem.com This in situ generation of the acid catalyst facilitates the esterification process. A similar approach could be adapted for the synthesis of Tridecyl 5-oxo-L-prolinate by using tridecyl alcohol as the reactant, although its higher boiling point and different solvent properties would require adjustments to the reaction conditions.

Enzymatic catalysis offers a milder and often more selective alternative to chemical catalysis for esterification. Lipases, in particular, are widely used for the synthesis of esters. The lipase-catalyzed synthesis of fatty alcohol esters of pyroglutamic acid has been investigated, demonstrating the feasibility of this approach for creating long-chain esters of the 5-oxo-L-proline nucleus. researchgate.net For instance, the synthesis of dodecyl pyroglutamate (B8496135), a close analog of the target molecule, was successfully achieved using a lipase (B570770) from Candida antarctica B. researchgate.net This enzymatic method can proceed under milder conditions, potentially reducing side reactions and preserving the chirality of the starting material.

| Catalyst | Reactants | Product | Key Features |

| Strong Acid (e.g., H₂SO₄, HCl) | Carboxylic Acid, Alcohol | Ester, Water | Equilibrium reaction; alcohol often used in excess. masterorganicchemistry.com |

| Lipase (e.g., Candida antarctica B) | Carboxylic Acid, Alcohol | Ester, Water | Mild reaction conditions; high selectivity. researchgate.net |

| Ion Exchange Resin (e.g., Amberlyst IR120H) | Carboxylic Acid, Alcohol | Ester, Water | Heterogeneous catalyst; easy separation. researchgate.net |

Strategies for Incorporating the Tridecyl Moiety via Chemical Synthesis

The introduction of the C13 alkyl chain, the tridecyl moiety, is a critical step in the synthesis of this compound. This can be achieved through direct esterification with tridecyl alcohol or via transesterification.

Direct esterification of 5-oxo-L-proline with tridecyl alcohol, as mentioned in the previous section, is a straightforward approach. The reaction can be catalyzed by acids or enzymes. A chemical synthesis method for pyroglutamic acid esters involves reacting pyroglutamic acid with an absolute alcohol under the action of a catalyst. google.com

Transesterification is another powerful strategy for synthesizing esters, involving the exchange of the alcohol part of an ester with another alcohol. wikipedia.org This process can be catalyzed by acids, bases, or enzymes. wikipedia.org For the synthesis of this compound, a two-step process could be envisioned. First, a more volatile ester of 5-oxo-L-proline, such as the methyl or ethyl ester, is synthesized. Subsequently, this lower alkyl ester is transesterified with tridecyl alcohol. The equilibrium can be driven towards the desired product by removing the lower boiling alcohol (methanol or ethanol) by distillation. This approach is widely used in the production of biodiesel, where triglycerides are transesterified with methanol. nih.govmdpi.com

The synthesis of dodecyl pyroglutamate has been achieved through a two-step process involving a pyroglutamic acid alkyl ester intermediate, which was then subjected to alcoholysis with lauryl alcohol (dodecanol). researchgate.net This reaction was effectively catalyzed by either a lipase or an ion exchange resin. researchgate.net This demonstrates the viability of a transesterification-like approach for incorporating long alkyl chains onto the 5-oxo-L-proline scaffold.

| Method | Starting Materials | Key Reagents/Catalysts | Product |

| Direct Esterification | 5-oxo-L-proline, Tridecyl alcohol | Acid or Lipase | This compound |

| Transesterification | Methyl/Ethyl 5-oxo-L-prolinate, Tridecyl alcohol | Acid, Base, or Lipase | This compound |

Asymmetric Synthesis Approaches for L-Prolinate Esters and Related Scaffolds

Maintaining the L-configuration of the proline ring is crucial for the biological activity of many of its derivatives. While starting with L-proline or L-pyroglutamic acid and using mild reaction conditions can preserve the stereochemistry, asymmetric synthesis offers a powerful alternative for creating chiral proline scaffolds.

One notable method for the asymmetric synthesis of polysubstituted chiral proline esters is the Copper(I)-catalyzed 1,3-dipolar cycloaddition of 1,3-enynes and azomethine ylides. rsc.org This method allows for the construction of the pyrrolidine (B122466) ring with high stereocontrol, yielding a variety of chiral proline esters. rsc.org While this approach builds the proline ring itself, it highlights the advanced strategies available for accessing chiral proline derivatives.

L-proline and its derivatives are also renowned for their role as organocatalysts in asymmetric reactions. mdpi.com For instance, L-proline can catalyze asymmetric aldol (B89426) reactions, leading to the formation of chiral products with high enantioselectivity. mdpi.com These organocatalytic methods, while not directly synthesizing the ester, are fundamental in creating chiral building blocks that can be further elaborated into complex molecules like this compound.

Phase-transfer catalysis represents another important strategy for the enantioselective synthesis of proline derivatives. The alkylation of benzophenone (B1666685) imines of glycine (B1666218) alkyl esters under chiral phase-transfer conditions can produce enantioenriched α-amino acid derivatives, which can serve as precursors to proline analogs. nih.gov

| Approach | Description | Key Features |

| Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition | Reaction of 1,3-enynes and azomethine ylides. rsc.org | High stereoselectivity for polysubstituted proline esters. rsc.org |

| Organocatalysis | Use of L-proline or its derivatives to catalyze asymmetric reactions. mdpi.com | Enantioselective formation of C-C bonds. |

| Phase-Transfer Catalysis | Enantioselective alkylation of glycine derivatives. nih.gov | Synthesis of enantioenriched precursors to proline analogs. nih.gov |

Derivatization Strategies for the 5-oxo-L-proline Nucleus

The 5-oxo-L-proline (pyroglutamic acid) nucleus is a versatile scaffold that can be chemically modified at several positions. wikipedia.org While the esterification of the carboxylic acid is the primary focus for synthesizing this compound, other derivatizations can be used to create a wider range of analogs with diverse properties.

The lactam ring of 5-oxo-L-proline can be opened under certain conditions. For example, the enzyme 5-oxoprolinase catalyzes the conversion of 5-oxo-L-proline to L-glutamic acid in a reaction coupled with the cleavage of ATP. nih.govwikipedia.org This enzymatic conversion represents a biological derivatization that transforms the cyclic structure into an acyclic amino acid. nih.govwikipedia.org

Chemically, the amide bond of the lactam can also be targeted. For instance, reduction of the lactam can lead to the corresponding proline derivative. A chemical synthesis process for pyroglutamic acid alcohol involves the reduction of a pyroglutamic acid ester using a reducing agent in an organic solvent. google.com

Furthermore, the nitrogen atom of the pyroglutamate ring can be a site for derivatization, although this is less common than modifications at the carboxyl group. The synthesis of isotopically-labeled L-proline has been achieved from L-5-oxoproline, involving selective reduction of the 5-amide function without affecting the 2-carboxylate group. researchgate.net This highlights the potential for selective chemical manipulation of the 5-oxo-L-proline core.

| Derivatization Site | Reaction Type | Product |

| Carboxylic Acid | Esterification | Esters (e.g., this compound) |

| Lactam Ring | Ring Opening (Enzymatic) | L-Glutamic Acid nih.govwikipedia.org |

| Lactam Carbonyl | Reduction | Proline Alcohols google.com |

| Amide Nitrogen | Alkylation/Acylation | N-substituted 5-oxo-L-prolinates |

Advanced Spectroscopic and Chromatographic Characterization of Tridecyl 5 Oxo L Prolinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For Tridecyl 5-oxo-L-prolinate, both ¹H and ¹³C NMR would provide definitive information about its molecular structure. The expected chemical shifts are predicted based on the well-documented spectra of L-pyroglutamic acid and other alkyl esters.

The ¹H NMR spectrum is expected to show characteristic signals for the protons of the pyroglutamate (B8496135) ring and the tridecyl ester chain. The proton at the chiral center (C2) of the pyroglutamate ring would appear as a multiplet, typically in the range of 4.0-4.3 ppm. The methylene (B1212753) protons of the ring (C3 and C4) would resonate as complex multiplets between 2.0 and 2.5 ppm. For the tridecyl chain, the methylene group attached to the ester oxygen (O-CH₂) would be observed downfield around 4.1 ppm as a triplet. The long chain of methylene groups would produce a large, overlapping signal around 1.2-1.4 ppm, and the terminal methyl group (CH₃) would appear as a triplet at approximately 0.8-0.9 ppm.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the ester (C=O) is expected to resonate around 170-185 ppm, while the amide carbonyl carbon within the lactam ring would appear at a similar downfield shift. The carbon of the chiral center (C2) would be found around 55-60 ppm. The carbons of the pyroglutamate ring (C3 and C4) would have signals in the 25-35 ppm region. For the tridecyl chain, the O-CH₂ carbon would be observed around 65 ppm. The carbons of the long alkyl chain would show a series of signals between 22 and 32 ppm, with the terminal methyl carbon appearing at approximately 14 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data are estimated based on analogous compounds.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-H (Pyroglutamate) | 4.0 - 4.3 (m) | 55 - 60 |

| C3-H₂ (Pyroglutamate) | 2.0 - 2.5 (m) | 25 - 35 |

| C4-H₂ (Pyroglutamate) | 2.0 - 2.5 (m) | 25 - 35 |

| C5=O (Amide) | - | 170 - 185 |

| C1'=O (Ester) | - | 170 - 185 |

| O-CH₂ (Tridecyl) | ~4.1 (t) | ~65 |

| -(CH₂)₁₁- (Tridecyl) | 1.2 - 1.4 (m) | 22 - 32 |

| -CH₃ (Tridecyl) | 0.8 - 0.9 (t) | ~14 |

m = multiplet, t = triplet

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis, including High-Resolution Techniques

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

The molecular formula for this compound is C₁₈H₃₃NO₃. Its calculated monoisotopic mass is 311.2460 Da. An HRMS analysis, for instance using Electrospray Ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at m/z 312.2533.

Electron Ionization (EI) would likely lead to more extensive fragmentation. The fragmentation pattern of this compound is anticipated to involve characteristic cleavages. A primary fragmentation would be the loss of the tridecyl group, leading to a fragment corresponding to the pyroglutamic acid cation. Another common fragmentation pathway for long-chain esters is the cleavage of the C-O bond of the ester, resulting in an acylium ion. Fragmentation of the pyroglutamate ring itself would also produce characteristic ions.

Table 2: Predicted Mass Spectrometry Data for this compound Data are estimated based on chemical structure and known fragmentation patterns of similar molecules.

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₁₈H₃₃NO₃]⁺ | 311.2460 | Molecular Ion |

| [M+H]⁺ | [C₁₈H₃₄NO₃]⁺ | 312.2533 | Protonated Molecule (ESI) |

| [M-C₁₃H₂₇]⁺ | [C₅H₆NO₃]⁺ | 128.0348 | Loss of the tridecyl radical |

| [C₅H₆NO₂]⁺ | [C₅H₆NO₂]⁺ | 112.0399 | Acylium ion from ester cleavage |

| [C₄H₆N]⁺ | [C₄H₆N]⁺ | 68.0500 | Fragment from pyroglutamate ring cleavage |

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of non-volatile compounds. Due to the long alkyl chain, this compound is a lipophilic molecule, making reversed-phase HPLC (RP-HPLC) the method of choice. nih.govnih.govresearchgate.net

In a typical RP-HPLC setup, a nonpolar stationary phase, such as C18 or C8 silica, would be used. The mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution, starting with a higher water concentration and gradually increasing the organic solvent, would be effective for eluting the compound. chromatographyonline.com Due to its high lipophilicity, this compound would exhibit a relatively long retention time compared to shorter-chain esters of pyroglutamic acid. Detection could be achieved using a UV detector (as the amide bond has some absorbance at low wavelengths) or, more universally, with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. Direct analysis of this compound by GC-MS may be challenging due to its high molecular weight (311.48 g/mol ) and consequently low volatility. nih.gov High temperatures required for volatilization could potentially lead to thermal degradation.

However, GC-MS could be employed for the analysis of potential volatile impurities or byproducts from its synthesis. For the analysis of the compound itself, derivatization to increase volatility might be necessary. For instance, silylation of the amide proton could be explored. If successfully analyzed by GC, the retention time would be significantly longer than that of shorter-chain esters. The coupled mass spectrometer would provide fragmentation patterns as discussed in the MS section, aiding in identification. scielo.brnih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound in its crystalline solid state. wikipedia.org This technique can unambiguously establish the absolute configuration of chiral centers.

For this compound, a successful X-ray crystallographic analysis would confirm the L-configuration of the pyroglutamate moiety and provide detailed information on bond lengths, bond angles, and the conformation of both the ring and the alkyl chain in the crystal lattice. However, obtaining single crystals of sufficient quality for X-ray diffraction can be a significant challenge for molecules with long, flexible alkyl chains, as they often introduce conformational disorder into the crystal packing. nih.gov While the crystal structure of L-pyroglutamic acid itself is well-characterized, there is no publicly available crystal structure data for this compound. The successful crystallization would likely depend on the careful selection of solvents and crystallization conditions.

Biochemical Interactions and Cellular Pathways Involving Tridecyl 5 Oxo L Prolinate

The Role of 5-oxo-L-proline in the Gamma-Glutamyl Cycle and Glutathione (B108866) Metabolism

Tridecyl 5-oxo-L-prolinate is an ester derivative of 5-oxo-L-proline, a key metabolite in the gamma-glutamyl cycle. This cycle is a crucial pathway for the synthesis and degradation of glutathione (GSH), a vital intracellular antioxidant. The core of this cycle involves a series of six enzymatic reactions that facilitate the transport of amino acids across cell membranes and the continuous regeneration of glutathione.

5-oxo-L-proline, also known as pyroglutamic acid, emerges as an intermediate in this cycle. The process begins with the action of γ-glutamyl transpeptidase, a membrane-bound enzyme that transfers the γ-glutamyl moiety of extracellular glutathione to an amino acid, forming a γ-glutamyl-amino acid. This dipeptide is then transported into the cell, where γ-glutamyl cyclotransferase acts upon it to release the amino acid and cyclize the glutamate (B1630785) portion, yielding 5-oxo-L-proline acs.org.

The formation of 5-oxo-L-proline is a critical juncture in the cycle. For the carbon skeleton of the original glutamate to be reutilized for glutathione synthesis, the ring structure of 5-oxo-L-proline must be opened. This step is essential for maintaining the intracellular pool of glutamate, a direct precursor for the synthesis of glutathione frontiersin.orgresearchgate.net. The subsequent conversion of 5-oxo-L-proline to L-glutamate, catalyzed by the enzyme 5-oxoprolinase, effectively links the degradation phase of the gamma-glutamyl cycle back to the synthesis of new glutathione molecules acs.orgfrontiersin.orgresearchgate.net.

Disruptions in this cycle can lead to an accumulation of 5-oxo-L-proline, a condition known as 5-oxoprolinuria, which is indicative of underlying issues in glutathione metabolism mdpi.com. Studies have shown that inhibiting the enzyme 5-oxoprolinase in mice leads to a significant accumulation of 5-oxo-L-proline in various tissues, underscoring the quantitative importance of this metabolic pathway in vivo frontiersin.orgnih.gov. Therefore, the metabolism of 5-oxo-L-proline is intrinsically linked to the cellular capacity for glutathione synthesis and, by extension, the maintenance of redox homeostasis.

Enzymatic Conversion by 5-Oxoprolinase (ATP-hydrolyzing) and Analogous Enzymes

The conversion of 5-oxo-L-proline to L-glutamate is an energetically unfavorable process that requires an input of energy, which is supplied by the hydrolysis of adenosine (B11128) triphosphate (ATP). This critical reaction is catalyzed by the enzyme 5-oxo-L-prolinase (ATP-hydrolyzing), also referred to as pyroglutamase, which belongs to the family of hydrolases acting on carbon-nitrogen bonds in cyclic amides nih.gov.

This enzyme has been identified in a wide range of organisms, from bacteria to mammals and higher plants, highlighting its fundamental role in metabolism nih.govnih.govelifesciences.org. In mammals, it is found in various tissues, including the kidney, liver, and brain frontiersin.orgnih.gov. The presence of this enzyme ensures that the carbon skeleton of 5-oxo-L-proline, generated through the gamma-glutamyl cycle, is efficiently recycled back into the glutamate pool for subsequent glutathione synthesis frontiersin.orgresearchgate.net.

5-Oxoprolinase exhibits a high degree of specificity for its substrates, 5-oxo-L-proline and ATP. The enzyme requires the presence of divalent cations, such as Mg²⁺ or Mn²⁺, and monovalent cations like K⁺ or NH₄⁺ for its activity nih.govtamu.edunih.gov. Studies on the enzyme purified from different sources have provided insights into its kinetic properties.

For instance, research on 5-oxoprolinase from rat kidney demonstrated that the enzyme follows a sequential mechanism nih.gov. The limiting Michaelis constants (Km) for 5-oxo-L-proline and MgATP²⁻ were determined to be 31.6 µM and 172.7 µM, respectively nih.gov. In higher plants, the enzyme purified from wheat germ showed a Km for 5-oxo-L-proline of 14 µM and for ATP of 0.4 mM elifesciences.orggoogle.com. While other purine (B94841) nucleotides like ITP and GTP can substitute for ATP to a small extent, pyrimidine (B1678525) nucleotides such as CTP and UTP are not effective, indicating a strong preference for ATP elifesciences.orggoogle.com. The enzyme also appears to have an active sulfhydryl group, as its activity is enhanced by dithioerythritol (B556865) and inhibited by reagents like N-ethylmaleimide elifesciences.orggoogle.com.

| Source | Substrate | Km Value |

|---|---|---|

| Rat Kidney | 5-oxo-L-proline | 31.6 µM |

| Rat Kidney | MgATP²⁻ | 172.7 µM |

| Wheat Germ | 5-oxo-L-proline | 14 µM |

| Wheat Germ | ATP | 0.4 mM |

The decyclization of 5-oxo-L-proline is an endergonic reaction, and 5-oxoprolinase couples this ring-opening to the exergonic hydrolysis of ATP frontiersin.org. This coupling is a fascinating example of energy transduction at the molecular level. Mechanistic studies suggest that the reaction involves enzyme-bound, phosphorylated intermediates.

Research on the enzyme from Pseudomonas putida revealed that it is composed of two distinct protein components, A and B nih.gov. Component A possesses a 5-oxo-L-proline-dependent ATPase activity, meaning it can bind both ATP and 5-oxoproline and hydrolyze ATP, but it cannot open the lactam ring on its own nih.gov. Component B, the coupling protein, is required to link the ATP hydrolysis to the decyclization of 5-oxoproline nih.gov. This suggests a multi-step process where the energy from ATP cleavage is harnessed to drive the ring-opening reaction.

Further evidence points towards the formation of a phosphorylated tetrahedral intermediate, which is crucial for the coupling of the two reactions nih.gov. The proposed mechanism involves the phosphorylation of the substrate, 5-oxo-L-proline, by ATP, which activates the amide bond for nucleophilic attack by a water molecule, leading to the formation of L-glutamate. This intricate mechanism ensures that the thermodynamic barrier to ring opening is overcome in a highly controlled and efficient manner within the cellular environment.

Potential Interactions with Lipid-Associated Biological Structures and Processes

The introduction of a tridecyl group, a 13-carbon alkyl chain, to the 5-oxo-L-prolinate molecule dramatically increases its lipophilicity. This structural modification suggests that this compound is likely to interact with biological systems in a manner distinct from its parent compound, 5-oxo-L-proline, particularly concerning lipid-rich environments such as cell membranes.

While 5-oxo-L-proline itself can be transported into cells via specific uptake systems, the lipophilic nature of this compound suggests that its primary mode of crossing biological membranes is likely to be passive diffusion. The long tridecyl chain would allow the molecule to readily partition into the lipid bilayer of cell membranes, facilitating its entry into the cell without the need for a specific transporter.

This is consistent with the principles of lipophilic prodrug design, where esterification with a long-chain fatty acid or alcohol is a common strategy to enhance the membrane permeability of a polar drug molecule. By masking the polar carboxylate group of 5-oxo-L-proline, the tridecyl ester can more easily traverse the hydrophobic core of the cell membrane. Once inside the cell, it is plausible that intracellular esterases could hydrolyze the ester bond, releasing 5-oxo-L-proline to participate in the gamma-glutamyl cycle. This would make this compound a potential prodrug for delivering 5-oxo-L-proline into cells.

The structural features of this compound, specifically the pyrrolidone ring and the long lipophilic tail, suggest the potential for interaction with various enzymes. Although direct studies on this specific compound are lacking, inferences can be drawn from the behavior of similar molecules.

Pyrrolidine (B122466) and its derivatives are known to be scaffolds for various enzyme inhibitors. The pyrrolidone ring system could potentially fit into the active or allosteric sites of certain enzymes, thereby modulating their activity.

With respect to cholinesterases, it has been shown that the lipophilicity and the length of alkyl chains can significantly influence the inhibitory potency of certain compounds. The tridecyl chain of this compound could facilitate its interaction with hydrophobic regions within the active site gorge of acetylcholinesterase, potentially leading to inhibitory effects.

Influence on Amino Acid Transport Systems and Broader Cellular Metabolism

This compound, through its core component 5-oxo-L-proline (also known as L-pyroglutamic acid), is positioned to interact with fundamental cellular metabolic pathways, particularly those involving amino acid transport and energy metabolism. The tridecyl ester moiety, a long-chain alkyl group, is anticipated to enhance the lipophilicity of the molecule, potentially facilitating its transport across cellular membranes and influencing intracellular concentrations of L-pyroglutamic acid. The biochemical impact of the compound is therefore primarily understood through the well-documented roles of L-pyroglutamic acid.

L-pyroglutamic acid is a key intermediate in the γ-glutamyl cycle, a crucial pathway for the synthesis and degradation of glutathione. taylorandfrancis.com This cycle plays a significant role in amino acid transport across the cell membrane. The enzyme γ-glutamyl transpeptidase, a key player in this cycle, facilitates the transfer of the γ-glutamyl moiety from glutathione to an amino acid, which is then transported into the cell. Inside the cell, the γ-glutamyl-amino acid is a substrate for γ-glutamyl cyclotransferase, which releases the amino acid and forms L-pyroglutamic acid. wikipedia.orgdrugbank.com L-pyroglutamic acid is subsequently converted to L-glutamate by the enzyme 5-oxoprolinase, an ATP-dependent process that completes the cycle. wikipedia.org By participating in this cycle, this compound could indirectly influence the intracellular pool of amino acids.

Research on L-pyroglutamic acid has demonstrated its potential to act as a competitive inhibitor for the transport of L-glutamate and L-aspartate. nih.gov This inhibitory effect has been observed in the hyperthermophilic archaeon Sulfolobus solfataricus, where L-pyroglutamic acid was found to suppress growth, an effect that could be mitigated by the addition of L-glutamate or L-aspartate. nih.gov This suggests that an accumulation of L-pyroglutamic acid could potentially interfere with the normal transport and utilization of these critical excitatory amino acids.

Furthermore, studies have indicated that L-pyroglutamic acid can impact broader cellular energy metabolism. In the cerebral cortex of young rats, L-pyroglutamic acid was shown to impair brain energy production. nih.gov Specifically, it led to a significant reduction in CO2 production, lipid biosynthesis, and ATP levels. nih.gov The underlying mechanism for this impairment appears to be the inhibition of key enzymes in the mitochondrial respiratory chain. nih.gov

The following tables summarize the observed effects of L-pyroglutamic acid on various metabolic parameters and enzyme activities:

Table 1: Effect of L-Pyroglutamic Acid on Cellular Metabolism in Rat Cerebral Cortex

| Parameter | Concentration of L-Pyroglutamic Acid | Percentage Reduction |

| CO2 Production | 0.5 - 3 mM | 50% |

| Lipid Biosynthesis | 0.5 - 3 mM | 20% |

| ATP Levels | 3 mM | 52% |

Data derived from in vitro studies on the cerebral cortex of young rats. nih.gov

Table 2: Effect of L-Pyroglutamic Acid on Respiratory Chain Enzyme Activities in Rat Cerebral Cortex

| Enzyme Complex | Concentration of L-Pyroglutamic Acid | Percentage Inhibition |

| NADH:cytochrome c oxidoreductase (Complex I-III) | 0.5 - 3.0 mM | 40% |

| Cytochrome c oxidase (Complex IV) | 3.0 mM | 22-30% |

This table presents the inhibitory effects of L-pyroglutamic acid on specific components of the mitochondrial respiratory chain. nih.gov

Elevated levels of pyroglutamic acid in the body can be an indicator of underlying metabolic disturbances, such as issues with glutathione metabolism or deficiencies in the amino acids glycine (B1666218) and cysteine, which are precursors for glutathione synthesis. rupahealth.com Conditions associated with increased oxidative stress, such as diabetes mellitus, may also lead to higher levels of pyroglutamic acid. rupahealth.com

Structure Activity Relationship Sar Investigations of Tridecyl 5 Oxo L Prolinate Analogs

Impact of Ester Alkyl Chain Length on Biochemical and Cellular Activities

The length of the ester alkyl chain is a critical determinant of the biological activity of 5-oxo-L-prolinate derivatives. Studies on analogous compounds, such as proline derivatives and other natural phenolic acids, have consistently shown that varying the chain length significantly modulates properties like bioavailability, cell permeability, and potency. nih.govnih.gov

Investigations into a series of rosmarinic acid esters, with alkyl chains ranging from one to twelve carbons (C1 to C12), demonstrated that esters with short to medium chains (up to C4) exhibited improved bioavailability and in vitro biological activity compared to the parent compound. nih.gov Specifically, the butyl ester (C4) showed the highest increase in bioavailability. nih.gov However, further elongation of the alkyl chain beyond this optimal length led to a decrease in absorption and an increase in cytotoxicity. nih.gov

Similarly, research on proline derivatives has indicated that prolonging the acyl chain from two carbons (C2) to three (C3) and four (C4) carbons enhanced their potency as transdermal permeation enhancers. nih.gov This suggests that the lipophilicity conferred by the alkyl chain plays a crucial role in traversing cellular barriers. The general trend observed is that the reaction rate of esterification tends to decrease as the number of carbons in the linear alkyl chain increases, which is attributed to both polar and steric effects of the substituent alpha to the carboxylic group. researchgate.net

Table 1: Effect of Alkyl Chain Length on Bioavailability of Rosmarinic Acid Analogs

| Compound | Alkyl Chain Length | Relative Bioavailability (%) |

|---|---|---|

| Rosmarinic Acid | N/A | 1.57 |

| Methyl Ester | C1 | 3.30 |

| Ethyl Ester | C2 | 9.65 |

| Butyl Ester | C4 | 10.52 |

| Octyl Ester | C8 | 1.93 |

| Dodecyl Ester | C12 | 0.22 |

Data derived from a study on rosmarinic acid esters, illustrating the general principle of chain length effect. nih.gov

Effects of Modifications to the Pyrrolidone Ring and its Substituents

Modifications to the central pyrrolidone ring of 5-oxo-L-prolinate are fundamental to altering its biological activity. The five-membered pyrrolidone structure is a versatile scaffold in medicinal chemistry, and its non-planarity allows for a three-dimensional exploration of pharmacophore space. nih.gov

Studies involving the modification of the pyrrolidine (B122466) ring in related proline compounds, such as introducing a hydroxyl group (to form 4-hydroxyproline (B1632879) derivatives) or an additional carbonyl group, have shown varied effects on their permeation-enhancing potencies. nih.gov While proline derivatives were generally found to be more active, these modifications did not consistently improve activity, indicating that the integrity of the core ring structure is significant. nih.gov

The position and nature of substituents on the pyrrolidone ring have a strong influence on the molecule's activity. For instance, in a series of pyrrolidine-2,5-dione analogs, the substituent at the C-3 position was found to be a key factor affecting anticonvulsant activity. nih.gov Similarly, substituents at the C-4 position of proline can control the puckering of the ring, leading to specific C-4-exo and C-4-endo conformations, which in turn affects how the molecule interacts with its target. nih.gov For Tridecyl 5-oxo-L-prolinate, the 5-oxo (carbonyl) group is an intrinsic feature that contributes to the molecule's polarity and hydrogen bonding capacity, playing a crucial role in its biological function as a derivative of pyroglutamic acid, a component of the skin's natural moisturizing factor. nih.gov

Table 2: Influence of Pyrrolidone Ring Modifications on Activity of Proline Analogs

| Modification Type | Example Compound Class | General Impact on Activity |

|---|---|---|

| Hydroxylation | 4-hydroxyproline derivatives | Did not significantly improve permeation-enhancing potency compared to proline derivatives. nih.gov |

| Carbonyl Addition | Pyrrolidone carboxylic acid derivatives | Did not significantly improve permeation-enhancing potency compared to proline derivatives. nih.gov |

| C-3 Substitution | Pyrrolidine-2,5-diones | Strongly affects anticonvulsant activity, with different substituents favoring different protection profiles. nih.gov |

Stereochemical Influences on Biochemical Efficacy and Receptor Interactions

Stereochemistry is a critical factor that dictates the biological activity of chiral molecules like this compound. The spatial orientation of substituents can lead to vastly different biological profiles due to the enantioselective nature of biological targets such as enzymes and receptors. nih.gov

The "L" configuration in this compound refers to the stereochemistry at the alpha-carbon of the original proline amino acid. This specific configuration is often essential for recognition and binding to biological targets. For example, in studies comparing the permeation-enhancing effects of proline derivatives, the activity of a racemic mixture was found to be comparable to that of the individual L- and D-enantiomers, suggesting that in that specific context, both enantiomers contributed to the effect. nih.gov However, in many other biological systems, one enantiomer is significantly more active than the other.

The non-planar, puckered nature of the pyrrolidine ring contributes significantly to the molecule's three-dimensional structure. nih.gov This "pseudorotation" allows the molecule to adopt various conformations, and the energetically preferred conformation can be influenced by substituents. nih.gov The specific stereoisomer determines how the molecule fits into a binding pocket, affecting the strength and type of intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are formed. nih.gov Therefore, the L-configuration of this compound is a key feature that likely governs its specific interactions with its biological targets.

Computational and Molecular Modeling Studies for Ligand-Target Interactions

Computational and molecular modeling techniques are powerful tools for investigating the interactions between small molecules like this compound and their protein targets at an atomic level. hilarispublisher.comnih.gov These in silico methods, including molecular docking and molecular dynamics (MD) simulations, provide critical insights into binding mechanisms that are often difficult to obtain through experimental methods alone. hilarispublisher.comphyschemres.org

Molecular docking is used to predict the preferred binding mode and affinity of a ligand to a protein. hilarispublisher.com This technique involves sampling various conformations and orientations of the ligand within the protein's binding site and using a scoring function to rank the poses. hilarispublisher.com For an analog of this compound, docking studies could identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or van der Waals forces with the pyrrolidone ring, the carbonyl group, and the tridecyl tail. hilarispublisher.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-hydroxyproline |

| Pyrrolidone carboxylic acid (PCA) |

| Rosmarinic acid |

| Rosmarinic acid methyl ester |

| Rosmarinic acid ethyl ester |

| Rosmarinic acid butyl ester |

| Rosmarinic acid octyl ester |

| Rosmarinic acid dodecyl ester |

Advanced Research Applications and Future Perspectives for Tridecyl 5 Oxo L Prolinate

Development of Novel Analytical Assays for 5-oxo-L-prolinate and its Derivatives in Biological Matrices

The detection and quantification of 5-oxo-L-prolinate and its derivatives in biological samples are crucial for understanding their physiological and pathological roles. The lipophilic nature of Tridecyl 5-oxo-L-prolinate, due to its long alkyl chain, presents unique challenges and opportunities for the development of novel analytical assays.

Chromatographic Methods:

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a primary technique for the analysis of lipophilic compounds. For this compound, a C18 or C8 column would likely be employed with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water. The high lipophilicity of the compound would result in a longer retention time compared to 5-oxo-L-proline, allowing for excellent separation from more polar metabolites. The determination of lipophilicity parameters, such as the log kw (B13871080) (the logarithm of the retention factor of a compound on a reversed-phase column using pure water as the mobile phase), is a common practice in the characterization of such derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for intact, underivatized esters of this size, GC-MS can be a powerful tool. Derivatization of the parent compound, 5-oxo-L-proline, is often necessary for GC-MS analysis to increase volatility.

Reversed-Phase Thin-Layer Chromatography (RP-TLC): RP-TLC can be utilized as a simpler, high-throughput method for the qualitative or semi-quantitative analysis of this compound. The lipophilicity can be assessed by determining the RM0 value, which is derived from the Rf values obtained with different concentrations of an organic modifier in the mobile phase.

Mass Spectrometry-Based Assays:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for the sensitive and specific quantification of metabolites in complex biological matrices. A tailored LC-MS/MS method for this compound would involve optimizing the chromatographic separation followed by detection using tandem mass spectrometry. The precursor ion would be the protonated molecule [M+H]+, and specific product ions would be monitored for quantification.

| Analytical Technique | Principle | Application for this compound | Key Parameters |

| RP-HPLC | Separation based on hydrophobicity. | Quantification and purification. | Retention time, log kw |

| GC-MS | Separation of volatile compounds. | Analysis after potential derivatization. | Mass spectrum, retention index |

| RP-TLC | Planar chromatographic separation. | Rapid screening and lipophilicity estimation. | Rf, RM0 |

| LC-MS/MS | High-sensitivity and specificity analysis. | Trace level quantification in biological fluids. | Precursor/product ion pairs, limit of detection |

Exploration of the Compound as a Molecular Probe for Metabolic Pathway Studies

5-oxo-L-proline is a key intermediate in the γ-glutamyl cycle, a metabolic pathway involved in glutathione (B108866) metabolism and amino acid transport. nih.govexlibrisgroup.com The lipophilic nature of this compound makes it a valuable tool for studying the transport and metabolism of 5-oxo-L-proline, particularly in relation to cellular membranes.

Membrane Permeability and Transport:

The tridecyl chain can facilitate the passive diffusion of the molecule across cell membranes, allowing it to act as a delivery vehicle for 5-oxo-L-prolinate into the cell. By monitoring the intracellular hydrolysis of the ester and the subsequent metabolism of 5-oxo-L-proline, researchers can gain insights into the kinetics of these processes within a cellular context.

Studying the γ-Glutamyl Cycle:

Once inside the cell, this compound can be hydrolyzed by intracellular esterases to release 5-oxo-L-proline. This controlled intracellular release allows for the study of the subsequent steps of the γ-glutamyl cycle, including the action of 5-oxoprolinase, the enzyme that converts 5-oxo-L-proline to glutamate (B1630785). nih.govexlibrisgroup.com By using isotopically labeled this compound, the flux through this pathway can be traced.

Role in Elucidating Enzyme Mechanisms and Protein Conformational Changes

This compound and similar long-chain esters can serve as valuable tools for investigating the structure and function of enzymes that recognize 5-oxo-L-proline or related structures.

Enzyme Inhibition and Active Site Probing:

The binding of this compound to an enzyme's active site can provide information about the size and hydrophobicity of the substrate-binding pocket. The tridecyl chain can interact with hydrophobic residues within the active site, potentially acting as an inhibitor or a modulator of enzyme activity. Studies with analogs of 5-oxo-L-proline have shown that modifications to the core structure can significantly affect binding and catalysis by enzymes like 5-oxo-L-prolinase. nih.gov

Inducing Protein Conformational Changes:

The interaction of a lipophilic molecule like this compound with a protein can induce conformational changes. These changes can be monitored using various biophysical techniques, such as fluorescence spectroscopy, circular dichroism, and nuclear magnetic resonance (NMR), to provide insights into the dynamics of protein-ligand interactions.

Future Directions in Synthetic Chemistry and Derivatization for Enhanced Academic Utility

The synthesis of this compound can be achieved through standard esterification procedures, such as the reaction of 5-oxo-L-proline with tridecyl alcohol in the presence of an acid catalyst. A similar method is used for the synthesis of tridecyl trimellitate, where trimellitic anhydride (B1165640) is reacted with tridecyl alcohol.

Future synthetic efforts could focus on:

Introduction of Reporter Groups: The tridecyl chain can be functionalized with reporter groups, such as fluorescent tags or biotin, to create molecular probes for imaging and affinity purification studies.

Varying the Alkyl Chain Length: Synthesizing a library of 5-oxo-L-prolinate esters with varying alkyl chain lengths would allow for a systematic investigation of how lipophilicity affects biological activity and membrane transport. The properties of Nonyl 5-oxo-L-prolinate, a similar compound with a nine-carbon chain, can serve as a reference point.

Stereospecific Synthesis: Ensuring the stereochemical purity of the L-enantiomer is crucial, as biological systems are highly stereospecific.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.